![molecular formula C21H24ClF3N4O2S B2709062 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide CAS No. 1022362-61-3](/img/structure/B2709062.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide
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Overview
Description
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to contribute to the unique biological properties of these compounds .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Synthesis and Pharmacological Activity
Research on similar diazepane derivatives has shown that compounds with these core structures have significant pharmacological potential. For instance, novel 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles and diazepane derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some synthesized compounds exhibited potent anti-inflammatory activity with minimal ulcerogenic effects, indicating their therapeutic potential in inflammation management without significant side effects (Hussain & Kaushik, 2015).
Anticancer Agents
Another application of related compounds is in the development of novel anticancer agents. A series of 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were designed, synthesized, and evaluated for their anti-cancer activity. Carboxamide moiety-containing derivatives showed promising activity, indicating the potential of diazepane derivatives in cancer therapy (Teimoori et al., 2011).
Negative Allosteric Modulators
Furthermore, diazepane derivatives have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), with potential applications in treating psychiatric diseases such as depression, anxiety, and obsessive-compulsive disorders. The optimization of weakly active screening hits led to the discovery of potent compounds with excellent preclinical safety profiles, highlighting the therapeutic potential of diazepane derivatives in neuropsychiatric disorders (Jaeschke et al., 2015).
Synthesis and Structural Studies
On the synthetic and structural front, research has focused on the development of methods for the synthesis of diazepane derivatives and their structural analysis. Such studies are crucial for understanding the chemical behavior of these compounds and optimizing their therapeutic efficacy. For example, synthesis strategies for 1H-1,5-benzodiazepine–1,4-dihydropyridines hybrids have been reported, showcasing the versatility of diazepane derivatives in combining pharmacophoric elements for enhanced biological activity (Torres & Rebolledo, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N4O2S/c1-30-17-5-4-14(10-18(17)31-2)12-27-20(32)29-7-3-6-28(8-9-29)19-16(22)11-15(13-26-19)21(23,24)25/h4-5,10-11,13H,3,6-9,12H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUJXZRUUEAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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